Boiling Point Elevation and Distillation Processing
2,3,4-Triethylphenol exhibits a predicted boiling point of 267.0±9.0 °C , which is approximately 22 °C higher than the boiling point range of 244–246 °C reported for the symmetrical 2,4,6-triethylphenol isomer . This differential is attributed to the reduced molecular symmetry of the 2,3,4-substitution pattern, which alters intermolecular interactions. The difference is operationally significant for vacuum distillation purification, thermal stress during formulation, and vapor-phase reaction engineering.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 267.0±9.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | 2,4,6-Triethylphenol: 244–246 °C |
| Quantified Difference | ~22 °C higher for 2,3,4-isomer |
| Conditions | Predicted values from ACD/Labs algorithm; reported on LookChem chemical database |
Why This Matters
A 22 °C boiling point gap is sufficient to enable isomer separation by fractional distillation, meaning procurement of the incorrect isomer would require re-optimization of downstream purification protocols and could alter product purity profiles.
